3-(1,3-benzothiazol-2-yl)-6-methyl-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-methyl-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-yl)-6-methyl-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method is the Knoevenagel condensation reaction, where 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of a base such as piperidine in ethanol . The reaction mixture is then subjected to cyclization under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzothiazol-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or chromenone moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-Amino-5-(phenyl diazenyl)benzoic acid: Used in the synthesis of various heterocyclic compounds.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Explored for its potential in medicinal chemistry.
Uniqueness: 3-(1,3-Benzothiazol-2-yl)-6-methyl-2H-chromen-2-one stands out due to its unique combination of benzothiazole and chromenone structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11NO2S |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methylchromen-2-one |
InChI |
InChI=1S/C17H11NO2S/c1-10-6-7-14-11(8-10)9-12(17(19)20-14)16-18-13-4-2-3-5-15(13)21-16/h2-9H,1H3 |
InChI Key |
VFNKZVAKUYUDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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